REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=[O:4].[I-:13].[K+].CC(C)=O>O>[I:13][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
22.9 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
66.4 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
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Name
|
|
Quantity
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0.25 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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is heated
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Type
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TEMPERATURE
|
Details
|
at reflux for 3 h
|
Duration
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3 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture is cooled
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Type
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EXTRACTION
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Details
|
extracted with ethyl ether (3×100 ml) The combined
|
Type
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EXTRACTION
|
Details
|
organic extract
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
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Details
|
Evaporation of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
leaves a residue which
|
Type
|
CUSTOM
|
Details
|
by crystallization from petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
ICC(=O)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.094 mol | |
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |